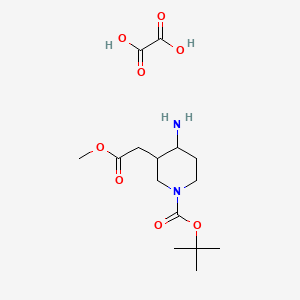
Tert-butyl cis-4-amino-3-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cis-4-amino-3-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate; oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a methoxy-oxo-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl cis-4-amino-3-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate undergoes a series of reactions, including protection, substitution, and deprotection steps, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxo-ethyl group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, the compound is studied for its potential as a building block for bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals .
Medicine: Its structural features are similar to those found in several therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Tert-butyl cis-4-amino-3-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
Comparison: The oxalic acid component also contributes to its unique properties, making it more versatile in various chemical reactions .
Properties
Molecular Formula |
C15H26N2O8 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O4.C2H2O4/c1-13(2,3)19-12(17)15-6-5-10(14)9(8-15)7-11(16)18-4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
JSWBTOQKQGQMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

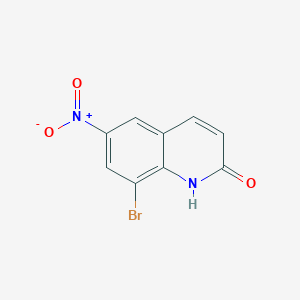
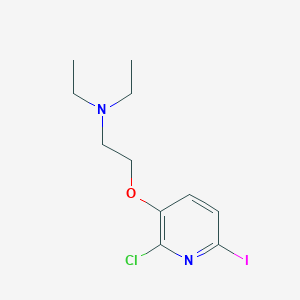
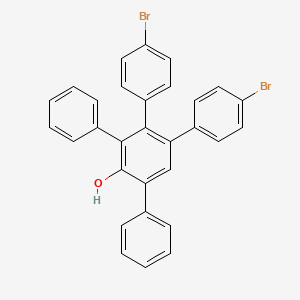
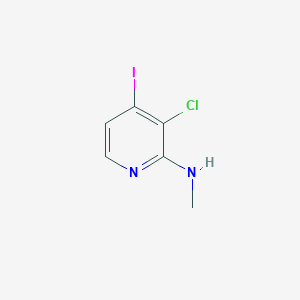
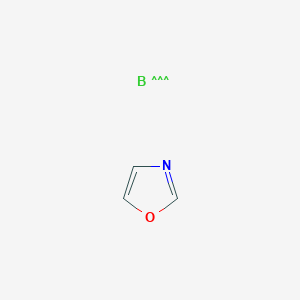
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
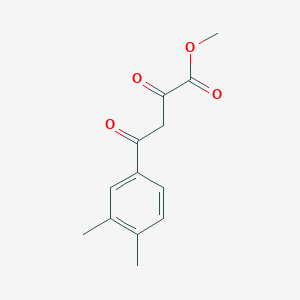
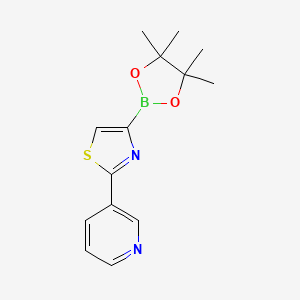
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)
